

An In-depth Technical Guide to the Physicochemical Properties of Vibunazole

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Compound of Interest

Compound Name: Vibunazole

Cat. No.: B10801148

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Disclaimer: Publicly available experimental data on the physicochemical properties of **Vibunazole** is limited. This guide provides the available information for **Vibunazole** and utilizes data for Voriconazole, a structurally related second-generation triazole antifungal, as a representative example to illustrate key concepts and experimental protocols relevant to this class of compounds.

Introduction

Vibunazole is a triazole antifungal agent.^[1] Like other drugs in its class, its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a detailed overview of the core physicochemical properties of **Vibunazole**, outlines standard experimental protocols for their determination, and describes its expected mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug molecule are critical for formulation development and predicting its behavior in biological systems.

Properties of Vibunazole

The following data for **Vibunazole** is available from public chemical databases.

Property	Value	Source
IUPAC Name	1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol	[1]
Chemical Formula	C ₁₅ H ₂₀ ClN ₃ O ₂	[1]
Molecular Weight	309.79 g/mol	[1]
Computed logP	3.2	[1]

Representative Properties of a Triazole Antifungal (Voriconazole)

To provide a more complete picture for researchers, the following table summarizes the well-documented physicochemical properties of Voriconazole. This data serves as a relevant example for the triazole class.

Property	Value	Source
IUPAC Name	(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol	[2]
Chemical Formula	C ₁₆ H ₁₄ F ₃ N ₅ O	[2]
Molecular Weight	349.31 g/mol	[2]
Melting Point	127 - 130 °C	[2]
Water Solubility	0.5 mg/mL (at room temperature)	[3] , [4] , [5]
pKa	1.8 (pKa1), 11.0 (pKa2) (Predicted)	N/A
Experimental logP	1.0	[2]
Experimental logD (pH 7.4)	1.8	[6] , [7]

Experimental Protocols

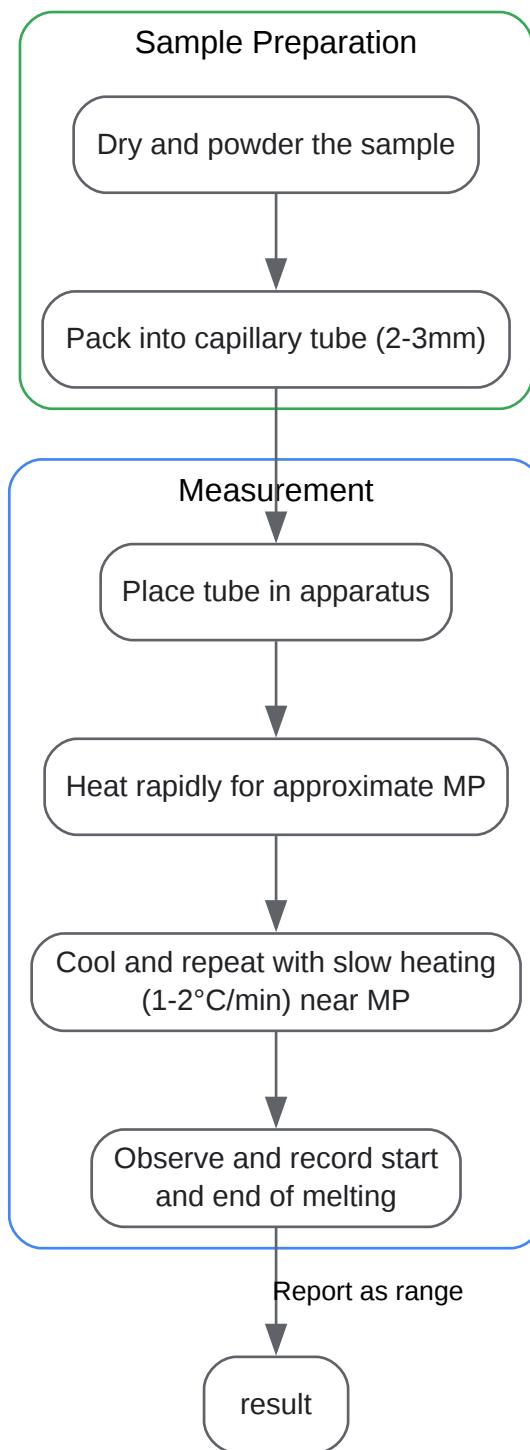
Accurate determination of physicochemical properties relies on standardized experimental methodologies. The following sections detail common protocols applicable to the characterization of compounds like **Vibunazole**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[\[8\]](#)

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, which is sealed at one end.[\[8\]](#),[\[9\]](#),[\[10\]](#) The tube is tapped gently to compact the sample to a height of 2-3 mm.[\[9\]](#)
- **Apparatus Setup:** The capillary tube is placed in a heating block apparatus alongside a calibrated thermometer.[\[8\]](#),[\[11\]](#)
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.[\[9\]](#),[\[12\]](#) For an accurate measurement, the heating rate is slowed to 1-2°C per minute when the temperature is about 15°C below the approximate melting point.[\[9\]](#)
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[\[12\]](#),[\[10\]](#) A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[\[8\]](#)

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Capillary Method for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

- Preparation: An excess amount of the solid compound is added to a flask containing a specific volume of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).[13],[14]
- Equilibration: The flask is sealed and agitated in a temperature-controlled shaker or water bath (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
- Phase Separation: The resulting suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (e.g., using a 0.45 µm filter).[13]
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).,[13]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a molecule's ionization state at different pH values.

Methodology:

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol) to a known concentration (e.g., 1 mM).[15]
- Titration: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.[15] It is then titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]
- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pH at the half-

equivalence point (where half of the acid has been neutralized) is equal to the pKa.[16],[17]

The procedure should be repeated at least three times to ensure reliability.[15]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity.

Methodology:

- Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are pre-saturated by shaking them together overnight and then separating the layers.[18]
- Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the layers until equilibrium is reached.[19],[20]
- Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.[21],[18]
- Quantification: A sample is carefully taken from each layer, and the concentration of the compound is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[19],[21]
- Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

Mechanism of Action

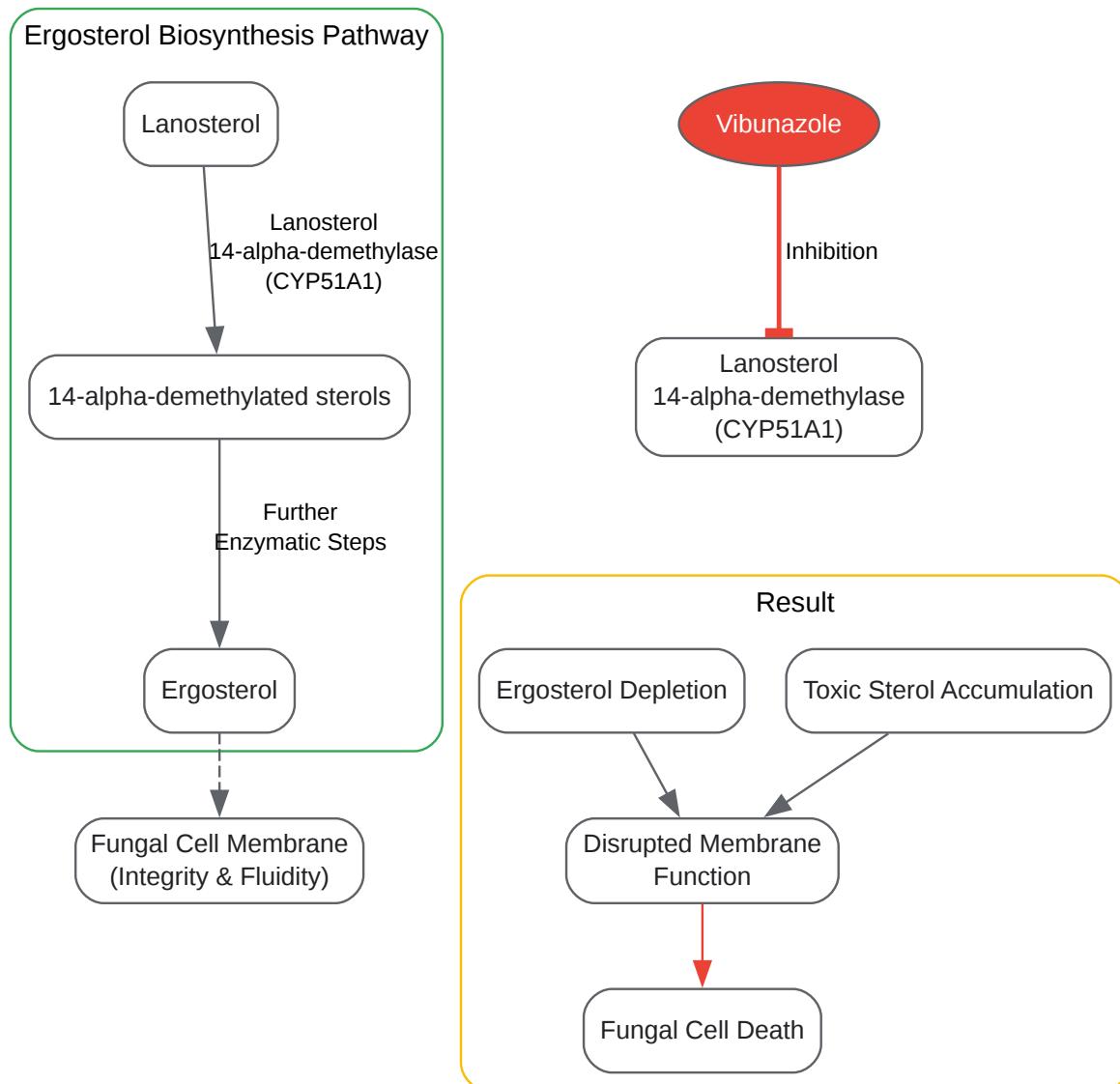
As a triazole antifungal, **Vibunazole**'s mechanism of action is expected to be consistent with other members of this class.

The primary target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14- α -demethylase.[22],[23],[24] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[23],[25]

By inhibiting lanosterol 14- α -demethylase, **Vibunazole** blocks the conversion of lanosterol to ergosterol.[23],[24] This inhibition leads to two major consequences:

- Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane's structure and function.[25]
- Accumulation of Toxic Sterol Intermediates: The blockage causes a buildup of 14- α -methylated sterols within the cell, which further disrupts the membrane and can be toxic to the fungus.[24]

The combined effect is an increase in membrane permeability and the eventual death of the fungal cell, accounting for the fungistatic or fungicidal activity of the drug.[24],[25]

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